1,2,6-Trimethyl-1,2,6-azadiborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,6-Trimethyl-1,2,6-azadiborinane is a unique organoboron compound characterized by its azadiborinane ring structure. This compound has garnered interest due to its potential applications in various fields, including organic synthesis and materials science. Its structure consists of a six-membered ring containing both boron and nitrogen atoms, which imparts distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,6-Trimethyl-1,2,6-azadiborinane typically involves the reaction of boron-containing precursors with nitrogen-containing compounds under controlled conditions. One common method is the reaction of trimethylborane with an appropriate amine in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive boron-nitrogen bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as high-performance countercurrent chromatography (HPCCC) can be employed for the purification of the compound .
Chemical Reactions Analysis
Types of Reactions: 1,2,6-Trimethyl-1,2,6-azadiborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can convert the boron-nitrogen bonds to boron-hydrogen bonds.
Substitution: The compound can participate in substitution reactions where the boron or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Scientific Research Applications
1,2,6-Trimethyl-1,2,6-azadiborinane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: The compound’s boron content makes it a candidate for boron neutron capture therapy (BNCT) in cancer treatment.
Medicine: Its unique structure allows for the development of novel pharmaceuticals with potential therapeutic benefits.
Industry: The compound is used in the production of advanced materials, including polymers and ceramics.
Mechanism of Action
The mechanism by which 1,2,6-Trimethyl-1,2,6-azadiborinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atoms in the compound can form stable complexes with biomolecules, influencing various biochemical pathways. For instance, in BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells .
Comparison with Similar Compounds
1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN): An aroma compound present in wine, particularly aged Rieslings.
1,2,6-Trimethyl-1,2,6-azadiborinane: Shares structural similarities with other azadiborinane derivatives.
Uniqueness: this compound is unique due to its specific ring structure and the presence of both boron and nitrogen atoms
Properties
CAS No. |
89992-16-5 |
---|---|
Molecular Formula |
C6H15B2N |
Molecular Weight |
122.82 g/mol |
IUPAC Name |
1,2,6-trimethyl-1,2,6-azadiborinane |
InChI |
InChI=1S/C6H15B2N/c1-7-5-4-6-8(2)9(7)3/h4-6H2,1-3H3 |
InChI Key |
MIHSLOOBCZLTDM-UHFFFAOYSA-N |
Canonical SMILES |
B1(CCCB(N1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.